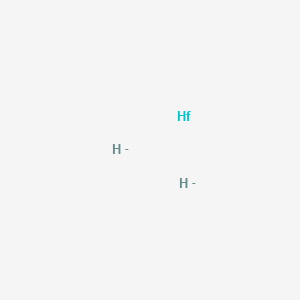
Hafnium dihydride
Vue d'ensemble
Description
Hafnium dihydride is a useful research compound. Its molecular formula is H2Hf-2 and its molecular weight is 180.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
hafnium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2H/q;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFBBAXRCHZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Hf-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Pfaltz and Bauer MSDS] | |
| Record name | Hafnium hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20984 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12770-26-2 | |
| Record name | Hafnium dihydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium hydride (HfH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HAFNIUM DIHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J86I9DW1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of hafnium dihydride?
A1: The molecular formula for this compound is HfH2. Its molecular weight is calculated as follows:
Q2: What crystal structures are commonly observed in hafnium hydrides?
A2: Hafnium hydrides can adopt different crystal structures depending on the hydrogen content and temperature.
- Cubic (δ-phase): This structure, similar to fluorite (CaF2), is common for higher hydrogen contents (HfHx, x > 1.7). [] In this phase, hydrogen atoms are randomly distributed within the hafnium lattice. []
- Tetragonal (δ′-phase): Observed in hafnium hydride with lower hydrogen content, this phase is characterized by a more ordered arrangement of hydrogen atoms compared to the δ-phase. []
- Other High-Pressure Phases: Under high pressure, novel hafnium hydrides with different structures can form, such as the cI16-type structure observed in Hf4H15. [, ]
Q3: How does deuterium substitution affect the structure of this compound?
A3: Replacing hydrogen with deuterium in this compound leads to a contraction of the hafnium-hydrogen bond distances. This substitution also results in an overall lattice contraction and increased density of the material. []
Q4: How does the hydrogen content in hafnium hydride affect its mechanical properties?
A4: The mechanical properties of hafnium hydride are heavily influenced by its hydrogen content.
- Hardness: The hardness of hafnium hydride decreases as the hydrogen content increases. [, ] This trend is attributed to changes in the electronic structure, specifically the charge transfer from hafnium 5d to hydrogen 1s orbitals, which weakens the bonding between hafnium and hydrogen atoms. []
- Elastic Modulus: Similar to hardness, the elastic modulus of hafnium hydride decreases with increasing hydrogen content. [] This is also linked to the electronic structure and the weakening of hafnium-hydrogen bonds.
Q5: What happens to hafnium hydride at elevated temperatures?
A5: Hafnium hydride undergoes several changes at high temperatures, some of which are:
- Phase transitions: As temperature rises, hafnium hydride can transition between different phases. For example, a transition from the tetragonal δ′-phase to the cubic δ-phase occurs around 350 K. This transition is considered an order-disorder transition due to the change in hydrogen atom arrangement within the hafnium lattice. []
- Hydrogen release: At high temperatures, hafnium hydride can release hydrogen gas. This decomposition behavior is influenced by factors such as temperature, pressure, and the presence of protective coatings. []
Q6: Is hafnium hydride compatible with sodium, a common coolant in fast reactors?
A7: Yes, research indicates that hafnium hydride demonstrates compatibility with sodium, making it a potential candidate for control rod applications in sodium-cooled fast reactors. []
Q7: What catalytic properties have been observed in hafnium hydride complexes?
A7: While not explicitly covered in the provided research, hafnium hydride complexes, particularly those containing organic ligands (like cyclopentadienyl), have shown catalytic activity in various organic reactions. These include:
- Hydrogenation of olefins: Hafnium hydride complexes can catalyze the addition of hydrogen across carbon-carbon double bonds in olefins. []
- Hydrosilylation: These complexes can facilitate the addition of silicon-hydrogen bonds (from silanes) to unsaturated compounds, forming new carbon-silicon bonds. []
- Polymerization: Hafnium hydride complexes, especially when supported on materials like silica gel, can act as catalysts for the polymerization of olefins, leading to the formation of polymers. []
Q8: How does the nature of the support material affect the catalytic activity of supported hafnium hydride catalysts?
A9: The support material plays a crucial role in determining the activity and selectivity of supported catalysts. Studies on ethylene copolymerization using supported zirconium and hafnium hydride catalysts show that the support significantly influences the reactivity. For instance, Zr(BH4)4 supported on silica gel exhibited much higher activity compared to the same catalyst supported on alumina. []
Q9: What are the potential applications of hafnium hydride in nuclear reactors?
A9: Hafnium hydride's unique properties make it a promising material for various applications in nuclear reactors, particularly fast reactors:
- Neutron Control Rods: HfHx effectively absorbs neutrons due to the high neutron capture cross-section of hafnium isotopes. [, , , ] It also moderates fast neutrons, making it suitable for fast reactors. [, ] Research suggests a longer lifespan for HfHx control rods compared to conventional boron carbide rods due to the absence of helium generation during neutron absorption. [, ]
- Transmutation Targets: Studies explore the use of hafnium hydride as a matrix material for transmutation targets, aiming to transform long-lived radioactive waste into shorter-lived or stable isotopes. [, ]
Q10: What are the advantages of using hafnium hydride control rods over conventional boron carbide control rods in fast reactors?
A10: HfHx presents several advantages over B4C in control rod applications:
- Longer Lifespan: HfHx does not produce helium gas during neutron capture, preventing swelling and PCMI issues associated with B4C rods. [, ] This translates to a longer operational life, potentially five to ten years. []
- Efficient Neutron Moderation: The hydrogen in HfHx efficiently moderates fast neutrons, enhancing their absorption by hafnium and contributing to effective reactor control. [, ]
- Similar Neutron Absorption: HfHx demonstrates comparable neutron absorption capabilities to B4C, ensuring effective control rod performance. []
Q11: Are there any challenges associated with using hafnium hydride in nuclear applications?
A11: Despite its advantages, there are challenges associated with HfHx:
- Hydrogen Release at High Temperatures: HfHx tends to decompose and release hydrogen gas at high temperatures, potentially impacting its structural integrity and performance. []
- Limited Data Availability: Compared to more established materials like zirconium hydride, research data on hafnium hydride is relatively limited. []
Q12: How is computational chemistry used to understand the properties of hafnium hydride?
A13: Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of HfHx. [, ] For instance, DFT calculations have been used to:
- Explain mechanical properties: DFT studies revealed the influence of hydrogen content on the electronic structure, specifically charge transfer from hafnium to hydrogen, and its correlation with the decreasing hardness and elastic modulus of hafnium hydrides. []
- Predict phase transitions: DFT calculations can predict pressure-induced phase transitions in hafnium hydrides, providing valuable information for material design and applications under extreme conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)







![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)




